![molecular formula C12H10FNO3 B2719985 3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 923108-59-2](/img/structure/B2719985.png)

3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

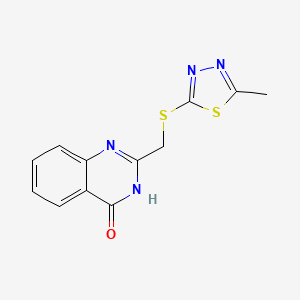

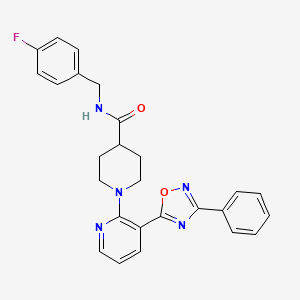

This compound is an organic molecule with the empirical formula C11H9FN2O3 . It is a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound includes an oxazole ring attached to a propanoic acid group and a fluorophenyl group . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom . The fluorophenyl group consists of a phenyl ring with a fluorine atom attached .Aplicaciones Científicas De Investigación

Pharmacological Research and Applications

Fluorinated compounds, including fluorinated acids and derivatives, play significant roles in pharmacology due to their various biological and pharmacological effects. They have been found to exhibit antioxidant activity, antibacterial properties, hepatoprotective effects, cardioprotective qualities, anti-inflammatory and antipyretic activities, neuroprotective capabilities, anti-obesity and antiviral properties, and the ability to modulate lipid metabolism and glucose levels. These properties suggest their potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The development of fluorinated alternatives to existing compounds is ongoing, aiming to improve safety and effectiveness while addressing environmental and health concerns associated with some legacy fluorinated substances (Naveed et al., 2018).

Environmental and Materials Science Applications

In environmental science, the phase-out of certain perfluoroalkyl and polyfluoroalkyl substances (PFAS) due to their persistent, bioaccumulative, and toxic properties has led to the exploration of fluorinated alternatives. These alternatives are being studied for their environmental releases, persistence, and potential effects on biota and humans, aiming for safer and more sustainable applications. The use of fluorinated substances in various industrial and consumer products, including fire-fighting foams, textiles, and food contact materials, underscores the need for ongoing research to assess and manage their risks effectively (Wang et al., 2013).

Analytical and Synthetic Chemistry

In analytical and synthetic chemistry, fluorinated compounds are valuable for their unique effects on the physical, chemical, and biological properties of molecules. The development of new methods for incorporating fluorinated or fluoroalkylated groups into target molecules is of broad interest, with applications ranging from pharmaceuticals to agrochemicals and functional materials. The research focuses on developing mild, environment-friendly, and efficient processes for fluoroalkylation reactions, highlighting the role of water and supercritical fluids as solvents for such reactions. This area of research aims to contribute to green chemistry by minimizing environmental impact while advancing the capabilities of fluorinated compounds in various applications (Song et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, suggesting that this compound may also interact with multiple pathways .

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a range of effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures and properties of the molecules involved .

Cellular Effects

It is likely that this compound can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that this compound could have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFMTZISEJIKQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719910.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide](/img/structure/B2719913.png)

![4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2719914.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2719917.png)

![tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2719918.png)

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719924.png)

![4-{[4-(Dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2719925.png)